molecular formula C23H18ClN3O4S B2568509 Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-27-1

Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2568509
CAS RN: 851948-27-1
M. Wt: 467.92
InChI Key: AERPJXOWZVAQTK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a ketone, and an ester group. It also contains a pyridazine ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide and ester groups might undergo hydrolysis, while the pyridazine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation :

  • This compound has been utilized in the synthesis of new pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, 6-(4-substituted styryl)pyrimidine, pyrido[4,3-d]-pyrimidine, pynmido[5,4-d]pyridazine, and substituted-6-(thien-2-yl)pyrimidine derivatives. Its antimicrobial properties have been evaluated, suggesting potential applications in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Synthesis and Reactions of Biginelli-Compounds :

  • The compound has been used in the study of various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), contributing to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. These findings have implications for the development of novel heterocyclic compounds (Kappe & Roschger, 1989).

Synthesis of Pyrido and Thiadiazine Derivatives :

  • It has been used in synthesizing Ethyl 2-methyl-11-oxo-9, 10-dihydro-1 H , 11 H -pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives. These compounds have potential applications in pharmaceutical research (Ahmed, 2002).

Synthesis of Novel Heterocyclo-Thienoquinoline Derivatives :

  • Researchers have explored its use in synthesizing novel heterocyclo-thienoquinoline derivatives, indicating its utility in creating new heterocyclic structures that could be significant in drug development (Awad, Abdel-rahman, & Bakhite, 1991).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, particularly if its toxicity is unknown .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications, such as in the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-5-4-6-15(24)11-14)18(17)22(29)27(26-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERPJXOWZVAQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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